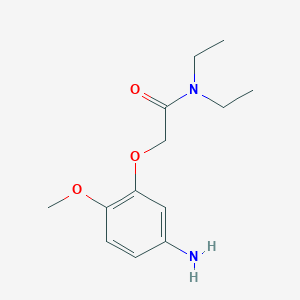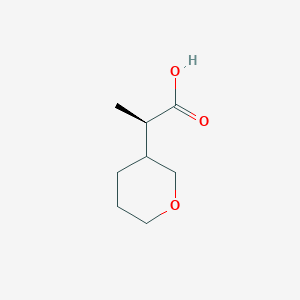
(2R)-2-(Oxan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxan-3-yl)propanoic acid, also known as homoproline, is an important amino acid derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a cyclic amino acid, which means that it contains a ring structure in its chemical composition. The unique structural features of homoproline make it an interesting molecule to study and explore its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives is not fully understood. However, it is believed that the cyclic structure of (2R)-2-(Oxan-3-yl)propanoic acid confers unique properties that allow it to interact with biological targets in a specific manner. Homoproline derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that they may act as enzyme inhibitors.
Biochemical and Physiological Effects:
Homoproline and its derivatives have been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-(Oxan-3-yl)propanoic acid derivatives exhibit potent anti-inflammatory and anti-cancer activities. In vivo studies have shown that (2R)-2-(Oxan-3-yl)propanoic acid derivatives have the potential to reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high purity and yield, their unique structural features, and their potential applications in various scientific fields. However, the limitations of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high cost and the limited availability of some derivatives.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives. One potential direction is the development of novel (2R)-2-(Oxan-3-yl)propanoic acid derivatives with improved pharmacological properties. Another potential direction is the exploration of the mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives, which could lead to the development of more effective drugs for the treatment of various diseases. Finally, the use of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in the development of new materials and catalysts is another potential direction for future research.
Synthesemethoden
The synthesis of (2R)-2-(Oxan-3-yl)propanoic acid can be achieved through several methods, including the cyclization of amino acids, the oxidation of proline, and the reduction of homoglutamic acid. The most common method for synthesizing (2R)-2-(Oxan-3-yl)propanoic acid is the cyclization of L-hydroxyproline using a cyclization agent such as dicyclohexylcarbodiimide (DCC) or N,N’-dicyclohexylcarbodiimide (DCCD). This method yields (2R)-2-(Oxan-3-yl)propanoic acid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Homoproline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (2R)-2-(Oxan-3-yl)propanoic acid is in the field of medicinal chemistry, where it has been explored as a potential drug candidate for the treatment of various diseases. Homoproline derivatives have been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities.
Eigenschaften
IUPAC Name |
(2R)-2-(oxan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOSQLLYSAPJQ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

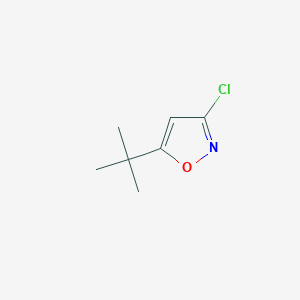
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773964.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)
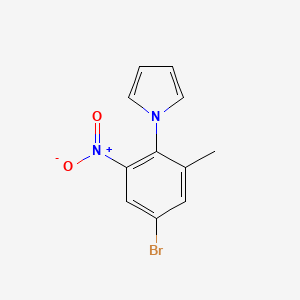
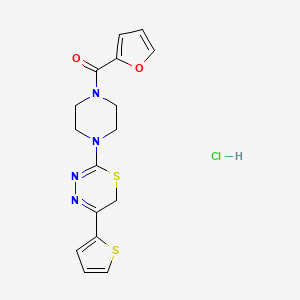
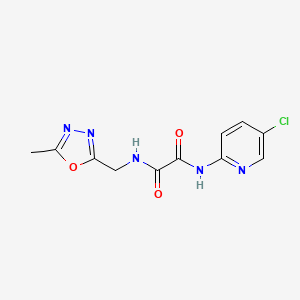
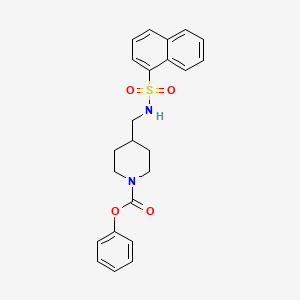
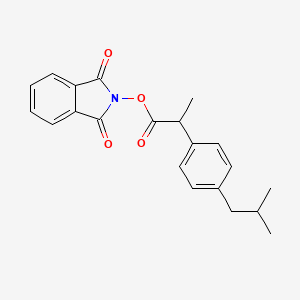
![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
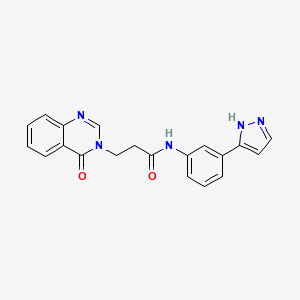
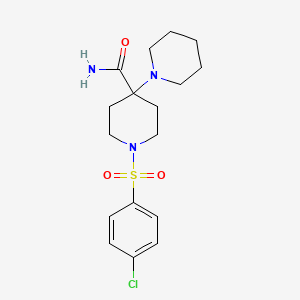
![1-(4-Phenylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2773983.png)
